molecular formula C9H7NO B8604544 1,3-Dihydroisobenzofuran-5-carbonitrile

1,3-Dihydroisobenzofuran-5-carbonitrile

Cat. No. B8604544
M. Wt: 145.16 g/mol
InChI Key: ZLXJXAMSNFFEFG-UHFFFAOYSA-N
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Patent
US07148364B2

Procedure details

Potassium iodide (25 g), Copper (I) cyanide (11.8 g) were added to a solution of the [1-(3-dimethylamino)propyl)]-1-(4-fluorophenyl)-1,3-dihydro-5-bromoisobenzofuran (25 g) in dimethylformamide (25 ml). The reaction mixture was heated to 135–145° C. and maintained for 28 hours. The reaction mixture was cooled to 100° C. and poured in ammonia solution containing toluene and stirred for 2 hours to get a clear separation of layers. Then the organic layer after acid base treatment was separated and washed with water twice (2×100 ml), dried with anhydrous sodium sulfate and finally the toluene layer was distilled to get the crude 1-[3-(dimethylamino) propyl]-14-fluorophenyl)-1,3-dihydro-5-isobenzofuran carbonitrile base 16.5 g, with the following HPLC profile.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Copper (I) cyanide
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I-].[K+].[Cu][C:4]#[N:5].FC1C=CC([CH:13]2[C:21]3[C:16](=[CH:17][C:18](Br)=[CH:19][CH:20]=3)[CH2:15][O:14]2)=CC=1.C1(C)C=CC=CC=1>CN(C)C=O.N>[CH2:13]1[C:21]2[C:16](=[CH:17][C:18]([C:4]#[N:5])=[CH:19][CH:20]=2)[CH2:15][O:14]1 |f:0.1|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
[I-].[K+]
Name
Copper (I) cyanide
Quantity
11.8 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
25 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1OCC2=CC(=CC=C12)Br
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 135–145° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 28 hours
Duration
28 h
CUSTOM
Type
CUSTOM
Details
to get
CUSTOM
Type
CUSTOM
Details
a clear separation of layers
CUSTOM
Type
CUSTOM
Details
Then the organic layer after acid base treatment was separated
WASH
Type
WASH
Details
washed with water twice (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
finally the toluene layer was distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1OCC2=CC(=CC=C12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 g
YIELD: CALCULATEDPERCENTYIELD 133.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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